(-)-Erythromycin hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

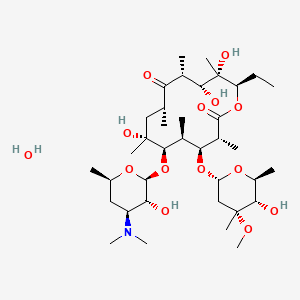

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13.H2O/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;1H2/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYMKYQKIUWFJD-YZPBMOCRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H69NO14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021826 |

Source

|

| Record name | Erythromycin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67733-56-6 |

Source

|

| Record name | Erythromycin monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067733566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERYTHROMYCIN MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZR3I81HK7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

I. Structural Elucidation and Conformational Analysis of Erythromycin Hydrate

Advanced Spectroscopic Characterization

Spectroscopic methods offer powerful tools to probe the molecular structure and dynamics of (-)-Erythromycin hydrate (B1144303) in its solid state, providing insights that are complementary to traditional X-ray crystallography.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a potent technique for characterizing the local chemical environment and conformational dynamics of molecules in the solid state. nih.gov For (-)-Erythromycin A dihydrate, solid-state 13C NMR has been instrumental in understanding its structure and the influence of hydration. nih.govsci-hub.st

The comparison of the solid-state 13C NMR spectra of erythromycin (B1671065) A dihydrate and the structurally similar erythromycin B dihydrate reveals subtle but observable differences, particularly in the chemical shifts of the methyl group resonances. sci-hub.st This highlights the sensitivity of ssNMR to minor structural variations.

Table 1: Illustrative Solid-State 13C NMR Chemical Shift Data for Erythromycin A Dihydrate (Exemplary)

| Carbon Atom | Chemical Shift (ppm) |

| C1 (Lactone Carbonyl) | ~175 |

| C9 (Ketone) | ~220 |

| C1' (Anomeric - Desosamine) | ~103 |

| C1'' (Anomeric - Cladinose) | ~98 |

| N(CH3)2 (Desosamine) | ~40 |

Note: The above data is illustrative and based on typical chemical shift ranges for similar functional groups. Actual values can be found in specialized literature.

Furthermore, NMR relaxation measurements in solution have been used to infer conformational freedom, showing that the desosamine (B1220255) sugar moiety exhibits greater conformational flexibility compared to the cladinose (B132029) sugar. rsc.org While these are solution-state findings, they provide valuable context for understanding the inherent dynamic properties of the molecule that also influence its solid-state conformations.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR), Raman, and Terahertz (THz) spectroscopy, provides a detailed fingerprint of a molecule's vibrational modes, which are directly related to its structure and bonding. spectroscopyonline.com

FT-IR and Raman Spectroscopy:

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.com For erythromycin, FT-IR spectroscopy has been utilized for quantitative analysis in pharmaceutical formulations. mendeley.comresearchgate.net The FT-IR spectrum of erythromycin exhibits characteristic absorption bands corresponding to its various functional groups. researchgate.net For instance, the strong absorption band in the region of 1700-1750 cm⁻¹ is attributed to the C=O stretching vibrations of the lactone and ketone groups. The broad band in the 3300-3500 cm⁻¹ region corresponds to the O-H stretching vibrations of the hydroxyl groups and the water of hydration. nih.gov

Table 2: Key Vibrational Bands of Erythromycin

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| O-H Stretching | 3300-3500 (broad) | |

| C-H Stretching | 2850-3000 | 2850-3000 |

| C=O Stretching (Lactone, Ketone) | 1700-1750 | |

| C-O-C Stretching | 1100-1200 | |

| C-N Stretching | 1400-1460 |

Note: Frequencies are approximate and can vary based on the specific form and environment of the molecule.

Terahertz Spectroscopy:

Terahertz (THz) spectroscopy, which probes low-frequency vibrations in the range of 0.1-10 THz (3.3-333 cm⁻¹), is particularly sensitive to intermolecular interactions, such as hydrogen bonding and lattice vibrations in crystalline solids. proquest.com While specific THz studies on (-)-Erythromycin hydrate are not extensively documented in the provided search results, research on other antibiotics has demonstrated the potential of THz spectroscopy to differentiate between different forms and to study hydration states. proquest.comnih.govresearchgate.net The THz spectrum of this compound would be expected to show distinct features related to the collective vibrational modes of the crystal lattice, which are influenced by the hydrogen-bonding network involving the water molecules.

Computational Modeling of Molecular Conformations

Computational methods provide a powerful means to complement experimental data by offering detailed insights into the conformational landscape and energetics of this compound at an atomic level.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the stable conformations of a molecule and to calculate various spectroscopic properties. For macrolides like azithromycin, a close structural analog of erythromycin, DFT calculations have been used to determine the predominant conformation in solution by comparing calculated and experimental NMR chemical shifts. nih.gov

A similar approach can be applied to this compound. By performing DFT calculations on different possible conformations, it is possible to identify the low-energy structures and to analyze the intramolecular hydrogen bonding network. These calculations can also be used to predict vibrational frequencies, which can then be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes.

Table 3: Illustrative Torsion Angles Defining Erythromycin Conformation

| Torsion Angle | Description |

| C1'-O-C5-C6 | Orientation of desosamine sugar |

| C1''-O-C3-C4 | Orientation of cladinose sugar |

| C2-C3-C4-C5 | Conformation of the macrolactone ring |

| C12-C13-O-C1 | Conformation of the macrolactone ring |

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational space of large and flexible molecules like erythromycin over time. nih.govnih.gov These simulations use a classical mechanical model to describe the interactions between atoms, allowing for the study of molecular motion and conformational changes.

MD simulations of erythromycin and its derivatives have been used to study their binding to the ribosome, providing insights into their mechanism of action. nih.govnih.govresearchgate.net In the context of structural elucidation, MD simulations of this compound can be used to model the dynamic behavior of the molecule in its crystalline environment. These simulations can reveal the flexibility of the macrolactone ring and the sugar moieties, as well as the dynamics of the hydrogen-bonding network involving the water molecules. rsc.org By analyzing the trajectories from MD simulations, it is possible to identify the most populated conformations and to understand the transitions between them. This information is crucial for a complete understanding of the conformational landscape of this compound.

Ii. Solid State Chemistry and Pseudopolymorphism of Erythromycin Hydrate

Crystalline Forms: Hydrates and Anhydrates

(-)-Erythromycin A, the primary active component, is known to form various crystalline structures depending on the presence of water or other solvents. These forms include stable hydrates and multiple anhydrous polymorphs, each with distinct structural characteristics and behaviors.

(-)-Erythromycin A commonly exists as a dihydrate (DH), which is a stable crystalline phase. acs.orgacs.org This dihydrate is a stoichiometric hydrate (B1144303), meaning it incorporates a fixed ratio of water molecules into its crystal lattice. Upon heating, the dihydrate form loses its water molecules to yield an anhydrous phase. acs.orgacs.orgresearchgate.net

In addition to the stoichiometric dihydrate, a non-stoichiometric hydrate form (NSH) has been identified. acs.orgacs.org This form arises from the hydration of a specific anhydrous polymorph (AII) and is characterized by a variable water content that is dependent on the ambient humidity. acs.org Dynamic vapor sorption studies have shown that the number of water molecules in the NSH form can change gradually with humidity, reaching a maximum of approximately 1.3 water molecules per erythromycin (B1671065) A molecule. acs.org This behavior contrasts with the distinct, stepwise hydration/dehydration of the stoichiometric forms.

Two primary anhydrous polymorphs of (-)-Erythromycin A have been characterized, designated as AI and AII. acs.orgacs.org These polymorphs are obtained through thermal treatment of the dihydrate form. When the dihydrate (DH) is heated, it dehydrates to form the anhydrous phase I (AI). acs.orgacs.org Further heating of AI leads to a polymorphic transformation, via an amorphous or molten state, into the second anhydrous phase, AII. acs.orgacs.org

The two anhydrous polymorphs exhibit different behaviors upon exposure to humidity. Anhydrous form AI demonstrates stoichiometric hydration, readily converting back to the dihydrate (DH) form. acs.org In contrast, anhydrous form AII undergoes non-stoichiometric hydration, forming the non-stoichiometric hydrate (NSH). acs.org This difference in hydration behavior is attributed to the distinct crystal packing and the nature of the voids within the crystal structures of AI and AII. acs.org

(-)-Erythromycin demonstrates a propensity to form solvates, which are crystalline solids containing molecules of the solvent of crystallization within the crystal lattice. nih.govnih.gov These are also referred to as pseudopolymorphs. Studies have shown that erythromycin can form distinct solvates when crystallized from various organic solvents commonly used in the pharmaceutical industry. nih.govnih.gov

Recrystallization from acetone (B3395972), methylethylketone, ethanol, and isopropanol (B130326) can yield corresponding solvatomorphs. nih.govnih.gov Interestingly, the acetone and methylethylketone solvates have been found to be isostructural, meaning they have the same crystal lattice structure. nih.gov The formation of these solvates is influenced by the composition of the solvent system. For instance, in pure organic solvents or water-organic solvent mixtures with a low water content, the corresponding solvate is typically formed. nih.gov However, at higher water concentrations, the formation of the hydrate form is favored. nih.gov Unlike the stable dihydrate, many of these organic solvates are unstable upon desolvation and tend to produce an amorphous material when the solvent is removed. nih.gov

Crystal Structure Determination and Analysis

The characterization and differentiation of the various crystalline forms of (-)-Erythromycin hydrate rely heavily on advanced analytical techniques, with X-ray diffraction methods being of primary importance.

Single-crystal X-ray diffraction (SC-XRD) provides detailed information about the three-dimensional arrangement of atoms within a crystal, including unit cell dimensions, bond lengths, and bond angles. This technique has been instrumental in elucidating the precise crystal structures of various erythromycin forms.

For instance, the commercially available and most stable form, (-)-Erythromycin A dihydrate, has been characterized by SC-XRD. Its crystal structure is orthorhombic with the space group P212121. The water molecules in the dihydrate are located in channels within the crystal lattice and participate in a network of hydrogen bonds.

The crystal structures of several solvatomorphs have also been determined using SC-XRD, providing insights into how different solvent molecules are incorporated into the crystal lattice.

Table 1: Crystallographic Data for (-)-Erythromycin A Dihydrate

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

Note: Detailed unit cell parameters and atomic coordinates are available in specialized crystallographic databases.

Powder X-ray diffraction (PXRD) is a powerful and widely used technique for the identification and differentiation of polymorphic and pseudopolymorphic forms of pharmaceutical solids. acs.orgnih.gov Each crystalline form possesses a unique PXRD pattern, which serves as a fingerprint for its identification.

PXRD is routinely used to distinguish between the dihydrate, anhydrous polymorphs (AI and AII), and various solvatomorphs of (-)-Erythromycin. acs.orgnih.gov While the PXRD patterns of the dihydrate and anhydrate forms can show similarities, careful analysis allows for their differentiation. researchgate.net For example, a reflection at approximately 3.7° 2θ is a characteristic feature of the dihydrate form.

Furthermore, ab initio powder X-ray diffraction analysis has been successfully employed not only for identification but also for the direct determination of the crystal structures of the anhydrous polymorphs AI and AII. acs.orgacs.org This advanced technique is particularly valuable when single crystals of sufficient quality for SC-XRD are not readily obtainable, as is often the case for dehydrated forms. researchgate.net

Table 2: Illustrative Powder X-ray Diffraction Peaks for an Erythromycin Form

| 2θ (degrees) | d-spacing (Å) |

| 10.69 | 8.27 |

| 25.91 | 3.44 |

Note: This table provides an example of characteristic peaks. The full PXRD pattern with relative intensities is required for definitive identification. Specific and comprehensive PXRD data for all polymorphs of this compound are detailed in specialized pharmaceutical analysis literature.

Solid-State NMR for Crystalline and Amorphous Materials

Solid-state Nuclear Magnetic Resonance (SSNMR) is a powerful, non-invasive technique for characterizing the local molecular environment in both crystalline and amorphous pharmaceutical solids. It is particularly sensitive to the short-range order and can distinguish between different solid forms that may appear similar by other methods like X-ray powder diffraction (XRPD).

In the study of (-)-Erythromycin, solid-state 13C NMR has been effectively used to monitor the physical state and changes that occur upon dehydration. nih.gov When erythromycin A dihydrate is subjected to low humidity, it loses water molecules. nih.gov While XRPD data indicates that the material retains its long-range crystallographic order, SSNMR spectra show dramatic changes. nih.gov This suggests that the loss of water significantly alters the local chemical environment of the erythromycin molecules, a change readily detected by SSNMR. nih.gov

The transition from a crystalline to an amorphous state is characterized by a general broadening of the NMR signal, which reflects the distribution of molecular environments in a disordered solid. nih.gov For erythromycin, SSNMR can differentiate between the stable dihydrate form, its isomorphic desolvate (the dehydrated-dihydrate form), and the amorphous form. sci-hub.st While XRPD is sensitive to the long-range three-dimensional arrangement of molecules, SSNMR is more attuned to the shorter-range influences of the chemical environment, making it invaluable for detecting subtle changes in pseudosolvate structures. sci-hub.st

Solid-State Transformations and Phase Transitions

The solid-state transformations of erythromycin are intricate, involving multiple phases and transitions influenced by environmental conditions such as temperature and humidity. The stable form at ambient conditions is the dihydrate crystalline phase (DH). acs.orgresearchgate.netfigshare.com Upon heating, this dihydrate loses water to form an anhydrous phase known as Form I (AI). acs.orgresearchgate.netfigshare.com If heating continues, Form I undergoes a polymorphic transformation, passing through an amorphous (melt) state before recrystallizing into a second anhydrous phase, Form II (AII). acs.orgresearchgate.netfigshare.com Both of these anhydrous forms can rehydrate when exposed to increasing humidity, but they do so through distinctly different mechanisms. acs.orgresearchgate.netfigshare.com

The transformation to the dehydrated form is highly dependent on the moisture content of the sample. nih.gov For instance, in studies involving pellets of erythromycin dihydrate, dehydration was observed at a moisture content of 1.4% (w/w), but not at 1.8% (w/w), highlighting a critical threshold for the phase transition. nih.gov

Polymorphic Transitions

The polymorphism of erythromycin involves the existence of multiple crystalline forms and an amorphous state. nih.gov Research has characterized at least two crystalline forms, designated I and SI, in addition to the amorphous form. nih.gov The formation of different solid-state forms is highly dependent on the solvent system used during crystallization. researchgate.net

Water plays a unique role in the crystallization of erythromycin. While erythromycin readily forms solvates with various organic solvents like acetone, methylethylketone, ethanol, and isopropanol, recrystallization from a water-organic solvent mixture with a high water ratio (e.g., 2:1) typically yields the crystalline hydrate form. researchgate.net In contrast, desolvation of solvates formed with organic solvents often leads to a collapse of the crystal lattice and the formation of an amorphous material. researchgate.netresearchgate.net This is a key distinction from erythromycin dihydrate, which upon dehydration can form an isomorphic dehydrate before potentially converting to an anhydrate at higher temperatures. researchgate.net

Thermal Analysis of Phase Transformations (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the solid-state forms of erythromycin and understanding their phase transitions. researchgate.net These methods provide critical information on physical properties like stability, polymorphism, and phase transitions. researchgate.netresearchgate.net

TGA measures the change in mass of a sample as a function of temperature. For erythromycin hydrates and solvates, TGA curves typically show an initial weight loss corresponding to the removal of water or solvent molecules. For instance, TGA of erythromycin dihydrate shows a weight loss corresponding to the two water molecules upon heating. researchgate.net In one study on erythromycin thiocyanate (B1210189) dihydrate, an initial weight loss of 4.57%, attributed to dehydration, was observed between 332 K and 395 K, which is close to its theoretical water content of 4.34%. mdpi.com After this dehydration phase, the compound began to decompose at 439 K. mdpi.com

DSC measures the heat flow into or out of a sample during a thermal event. DSC thermograms for erythromycin solvates show distinct endothermic peaks. The desolvation of erythromycin dihydrate is observed as an endotherm, and further heating can lead to melting and decomposition, often seen as overlapping endothermic events. researchgate.netresearchgate.net The thermal stability of erythromycin salts can vary, but they generally demonstrate instability at temperatures above their melting points, characterized by a significant loss of weight in TGA that corresponds to a broad endotherm in the DSC curve. researchgate.net

Table 1: Thermal Events for Erythromycin Solvates and Salts

| Compound | Technique | Observed Event | Temperature Range / Point | Reference |

|---|---|---|---|---|

| Erythromycin Thiocyanate Dihydrate | TGA | Dehydration (Weight loss ~4.57%) | 332–395 K | mdpi.com |

| Erythromycin Thiocyanate Dihydrate | TGA | Onset of Decomposition | 439 K | mdpi.com |

| Erythromycin Dihydrate (Em·2H₂O) | DSC/VT-XRPD | Onset of Dehydration/Loss of Crystallinity | > 50°C | researchgate.net |

| Erythromycin Acetonate (Em·Ac) | DSC/VT-XRPD | Desolvation leading to amorphous material | Begins below 90°C | researchgate.net |

| Erythromycin Anhydrate | DSC | Recrystallization from dehydrate melt | ~150°C | researchgate.net |

Amorphous Solid Dispersions and Stabilization Mechanisms

To enhance the solubility and bioavailability of poorly soluble drugs like erythromycin, formulation as an amorphous solid dispersion (ASD) is a common strategy. digimsolution.com Amorphous forms are thermodynamically less stable than their crystalline counterparts and tend to recrystallize over time. digimsolution.com Therefore, understanding their formation and stabilization is crucial.

Formation and Characterization of Amorphous Forms

Amorphous erythromycin can be prepared through several methods. One of the most relevant methods for the hydrate is the desolvation of crystalline solvates. researchgate.net Studies have shown that the removal of organic solvent molecules from erythromycin solvates (e.g., with acetone or ethanol) causes the crystal lattice to collapse, resulting in an amorphous solid. researchgate.net This is in contrast to the more stable dihydrate form. researchgate.net Other general methods for producing amorphous solids include rapid precipitation, quenching a melt, spray-drying, and milling. researchgate.net

The formation of amorphous solid dispersions often involves dispersing the drug in a polymer matrix. researchgate.net For erythromycin, solid dispersions have been successfully prepared with polymers such as polyethyleneglycol (PEG-1500) and polyvinylpyrrolidone (B124986) (PVP-10000). researchgate.net Characterization of these amorphous forms is performed using techniques like X-ray powder diffraction (XRPD), which shows a characteristic halo pattern instead of sharp Bragg peaks, and thermal analysis (DSC), which reveals a glass transition temperature (Tg) instead of a sharp melting point. researchgate.net

Mechanistic Insights into Amorphous Stabilization

The stabilization of amorphous drugs within an ASD relies on several mechanisms. The primary method is the dispersion of the drug at a molecular level within a rigid polymer matrix. youtube.com This dispersion increases the glass transition temperature (Tg) of the mixture to a point well above storage temperatures, which severely restricts molecular mobility and inhibits the alignment of drug molecules required for crystallization. youtube.com

Furthermore, specific interactions between the drug and the polymer, such as hydrogen bonding, can significantly contribute to stabilization. youtube.com In the case of erythromycin, the formation of intermolecular complexes with polymers like PVP or β-cyclodextrin has been suggested as a reason for increased stability and solubility. researchgate.net By forming these complexes, the drug molecules are physically separated and sterically hindered from forming the critical nuclei needed for crystal growth. youtube.com The polymer can also help during dissolution by creating a polymer-rich phase where the drug has a higher solubility. youtube.com

Prevention of Recrystallization in Amorphous Solid Dispersions

Preventing recrystallization is paramount for the shelf-life and efficacy of a product based on an amorphous solid dispersion. digimsolution.com The choice of polymer and the preparation method are key factors. Polymers like PVP and HPMC are commonly used to stabilize amorphous drugs. helsinki.fi The stability of the ASD is influenced by the drug-polymer miscibility and the potential for drug-polymer interactions that inhibit the molecular motion required for nucleation and crystal growth. youtube.com

The manufacturing process also plays a significant role. Studies comparing preparation techniques have shown that ASDs produced by hot-melt extrusion can exhibit superior stability against recrystallization compared to those made by spray drying. helsinki.fi Another strategy involves the creation of co-amorphous systems, where the drug is combined with another small molecule (a co-former), such as an amino acid. youtube.com These systems can be more stable than the amorphous drug alone due to the formation of specific intermolecular interactions, like heterodimers, which disrupt the drug-drug interactions that lead to crystallization. youtube.com

Iii. Biosynthesis and Metabolic Engineering of Erythromycin Hydrate Production

Biosynthetic Pathway Elucidation in Producer Organisms (e.g., Saccharopolyspora erythraea)

The biosynthesis of erythromycin (B1671065) is a complex, multi-step process orchestrated by a set of genes clustered together on the S. erythraea chromosome. researchgate.net This gene cluster, spanning approximately 65 kilobases, contains all the necessary enzymatic machinery to build the erythromycin molecule from simple metabolic precursors. researchgate.net

The core of the pathway is the synthesis of the macrolide ring, 6-deoxyerythronolide B (6-dEB), which is assembled by a massive, modular enzyme complex known as 6-deoxyerythronolide B synthase (DEBS). nih.gov The genes encoding DEBS are designated eryA. researchgate.net The assembly process begins with a starter unit of propionyl-CoA, followed by the sequential addition of six extender units of (2S)-methylmalonyl-CoA. nih.govfrontiersin.org The growing polyketide chain is passed from one module of the DEBS protein to the next, in a manner analogous to an assembly line, until the full-length chain is cyclized by a thioesterase domain to release 6-dEB. nih.gov

Following the creation of the 6-dEB macrocycle, a series of post-polyketide synthase (PKS) modifications occur to generate the final, biologically active erythromycin A. These steps are catalyzed by enzymes encoded by other genes within the ery cluster:

C-6 Hydroxylation : The 6-dEB molecule is first hydroxylated at the C-6 position by the cytochrome P450 enzyme EryF (CYP107A1), converting it into erythronolide B (EB). researchgate.netwikipedia.org

Glycosylation : Two deoxysugars, D-desosamine and L-mycarose, are synthesized via pathways encoded by the eryC and eryB gene sets, respectively. researchgate.netmicrobiologyresearch.org First, D-desosamine is attached to the hydroxyl group at C-5 of EB. researchgate.net

C-12 Hydroxylation : The resulting intermediate is then hydroxylated at the C-12 position by the enzyme EryK. researchgate.net

Second Glycosylation and Methylation : Finally, L-mycarose is attached to the C-3 hydroxyl group, and a subsequent methylation step, catalyzed by the EryG methyltransferase, converts the L-mycarose moiety into L-cladinose, completing the synthesis of erythromycin A. microbiologyresearch.orgresearchgate.net

Interestingly, the erythromycin biosynthetic gene cluster is unusual in that it lacks a dedicated, pathway-specific regulatory gene that is common for other antibiotic clusters. pnas.orgnih.gov Research has identified that a global developmental regulator, BldD, directly binds to promoter regions in the ery cluster and positively controls the synthesis of erythromycin, linking its production to morphological differentiation in the bacterium. pnas.orgnih.gov

Genetic Engineering for Enhanced Production

To move beyond the limits of classical strain improvement, researchers have employed rational genetic and metabolic engineering to precisely modify S. erythraea for enhanced erythromycin production. These strategies target various levels of cellular metabolism, from improving the organism's robustness to redirecting metabolic flux towards the antibiotic's precursors.

More advanced techniques using CRISPR/Cas9 have enabled precise genome editing. By replacing the native promoters of key rate-limiting genes in the ery cluster with stronger heterologous promoters, the expression of these genes can be fine-tuned. mdpi.comnih.gov This approach has led to the creation of engineered strains with erythromycin production levels improved by 2.8- to 6.0-fold compared to the wild-type strain. mdpi.comnih.gov

To facilitate stable and efficient genetic manipulation, researchers have engineered the S. erythraea genome to include an artificial attachment site (attB) for the phage ΦC31 integrase system. asm.org This allows for the reliable, site-specific insertion of beneficial genes. asm.orgfrontiersin.org This platform has been used to introduce genes that enhance precursor supply (S-adenosylmethionine synthetase), improve oxygenation (vhb), and optimize the final biosynthetic steps (eryK and eryG), leading to systematic improvements in erythromycin A production and a reduction in unwanted by-products. asm.org

Interactive Table 1: Summary of Strain Improvement Strategies for Erythromycin Production

| Strategy | Genetic Modification | Organism | Result / Yield Increase | Citation(s) |

|---|---|---|---|---|

| Improved Oxygen Supply | Chromosomal integration of Vitreoscilla hemoglobin gene (vhb) | Saccharopolyspora erythraea | ~70% increase in final titer; 100% increase in space-time yield | nih.gov |

| Random Mutagenesis | UV-mutagenesis | Saccharopolyspora erythraea MTCC 1103 | 40% higher yield compared to wild-type | nih.govresearchgate.net |

| Promoter Engineering | CRISPR/Cas9-mediated replacement of native ery gene promoters | Saccharopolyspora erythraea NRRL 23338 | 2.8- to 6.0-fold improvement in production | mdpi.comnih.gov |

| Site-Specific Gene Integration | Introduction of an artificial attB site for ΦC31 integrase | Industrial S. erythraea HL3168 E3 | Enabled stable integration of multiple beneficial genes (samS, vhb, eryK, eryG) for systematic improvement | asm.org |

The rate of erythromycin synthesis is heavily dependent on the intracellular supply of its building blocks: propionyl-CoA and methylmalonyl-CoA. frontiersin.orgnih.gov Metabolic engineering strategies focus on increasing the pool of these precursors and redirecting central carbon metabolism towards their formation.

One challenge is that an oversupply of propionyl-CoA can trigger a feedback mechanism known as hyperpropionylation, which inhibits enzymes and harms erythromycin synthesis. nih.gov To circumvent this, researchers developed a strategy to bypass this feedback loop by overexpressing SACE_1780, a propionyl-CoA synthetase that is resistant to propionylation. This led to a 33% higher erythromycin yield than the wild-type strain. nih.gov Another approach involved deleting the acuA gene, which encodes a propionyltransferase, resulting in a 10% increase in yield. nih.gov

A significant breakthrough has been the redirection of metabolic flux away from competing pathways. Propanol (B110389), a commonly used precursor supplement, was discovered to be partially diverted into the tricarboxylic acid (TCA) cycle, an inefficient use of the substrate. nih.govresearchgate.net By suppressing or deleting the sucC gene, which encodes a key TCA cycle enzyme (succinyl-CoA synthetase), this diversion is blocked. nih.govnih.gov This forces the metabolic flux from propanol towards the formation of methylmalonyl-CoA, nearly doubling the erythromycin titer in one study from 392.94 mg/L to 786.61 mg/L. nih.gov This modification also beneficially increases flux through the pentose (B10789219) phosphate (B84403) pathway, enhancing the supply of NADPH required for biosynthesis. nih.govnih.gov

Cofactor engineering has also proven effective. The ratio of ATP to ADP is a key regulator of cellular metabolism. Overexpression of the entire F₁F₀-ATPase complex was shown to increase this ratio, creating a cellular state more favorable for the energy-intensive process of antibiotic synthesis and resulting in a 28% enhancement of erythromycin production. dtu.dk

Interactive Table 2: Precursor and Cofactor Engineering Strategies

| Strategy | Genetic Modification | Organism | Result / Yield Increase | Citation(s) |

|---|---|---|---|---|

| Bypass Feedback Inhibition | Overexpression of propionylation-resistant propionyl-CoA synthetase (SACE_1780) | S. erythraea NRRL2338 | 33% increase vs. wild-type; 22% increase vs. industrial strain | nih.gov |

| Metabolic Flux Redirection | Deletion of succinyl-CoA synthetase gene (sucC) | Industrial S. erythraea E3 | ~100% increase in yield (from 392.94 mg/L to 786.61 mg/L) | nih.govresearchgate.net |

| Cofactor Engineering | Overexpression of the F₁F₀-ATPase complex | Industrial S. erythraea E3 | 28% enhanced erythromycin production | dtu.dk |

Deleting or suppressing specific genes that divert precursors away from the erythromycin pathway is a powerful strategy for yield improvement.

mutB and cobA : These genes are involved in the primary metabolic pathway that utilizes methylmalonyl-CoA, the direct precursor for erythromycin. nih.gov The mutB gene encodes methylmalonyl-CoA mutase (MCM), which converts methylmalonyl-CoA to succinyl-CoA, draining the precursor pool. oup.com In carbohydrate-based fermentations, knocking out the mutB gene eliminates this competing reaction, leading to an average production increase of 126%. oup.com Similarly, knocking out cobA, another gene in this pathway, helps create a metabolic switch that drives the overproduction of erythromycin by redirecting methylmalonyl-CoA into secondary metabolism. nih.gov

sucC : As previously mentioned, the sucC gene, encoding succinyl-CoA synthetase, represents a critical node in central metabolism. nih.govnih.gov Its suppression or knockout effectively redirects carbon flux from precursors like propanol away from the TCA cycle and toward the erythromycin biosynthetic pathway, significantly boosting yields and increasing the availability of the reducing cofactor NADPH. nih.govnih.gov

It is also important to note that not all gene knockouts within the biosynthetic cluster are beneficial or relevant to yield. The eryBI gene, which encodes a β-glucosidase, is located within the ery cluster but has been shown to be non-essential for erythromycin production. nih.govnih.gov Its knockout does not significantly impact the final antibiotic titer in S. erythraea. nih.govfermalogic.com

Interactive Table 3: Effects of Specific Gene Knockouts on Erythromycin Production

| Gene Target | Gene Function | Effect of Knockout/Suppression in S. erythraea | Yield Change | Citation(s) |

|---|---|---|---|---|

| mutB | Methylmalonyl-CoA mutase (converts methylmalonyl-CoA to succinyl-CoA) | Blocks a major competing pathway for the methylmalonyl-CoA precursor pool. | +126% (average) in carbohydrate-based media. | nih.govoup.com |

| cobA | Involved in methylmalonyl-CoA utilization | Creates a metabolic switch, redirecting methylmalonyl-CoA to erythromycin synthesis. | Drives overproduction (quantitative data combined with mutB). | nih.gov |

| sucC | Succinyl-CoA synthetase (TCA cycle enzyme) | Redirects propanol-derived carbon from the TCA cycle to the erythromycin pathway; increases NADPH. | +43.5% to +100% depending on the specific strain and conditions. | nih.govnih.gov |

| eryBI | β-glucosidase | No significant effect on erythromycin biosynthesis. | Not significantly affected. | nih.govnih.govfermalogic.com |

Fermentation Process Optimization

Parallel to genetic strategies, optimizing the fermentation environment is critical for maximizing the productivity of any microbial strain. scispace.com This involves fine-tuning both the chemical composition of the growth medium and the physical parameters of the fermentation process.

The composition of the fermentation medium is a major focus. To reduce production costs, expensive carbon sources are often replaced with cheaper agro-industrial wastes. scispace.com Studies have successfully used sugarcane bagasse, beet molasses, and corn steep liquor as effective carbon and nitrogen sources. nih.govresearchgate.netrjpbcs.com A medium formulated with bagasse was found to increase erythromycin yield by 28% compared to a standard glucose-based medium. nih.govresearchgate.net Further optimization of micronutrients and supplements, often guided by statistical methods like response surface methodology (RSM), can provide additional gains. researchgate.net For example, optimizing the concentrations of MgSO₄, betaine, CuSO₄, and CoCl₂ led to a 30% increase in yield. researchgate.net

Fed-batch strategies, where nutrients and precursors are added during the fermentation process, are widely used to maintain optimal production conditions. In genetically engineered strains that have high metabolic demands, nutrient depletion can become a limiting factor. Supplementing the fermentation with ammonium (B1175870) sulfate (B86663) in later stages was shown to alleviate nitrogen depletion and boost the final erythromycin yield by 43.5%, reaching 1125.66 mg/L. nih.gov Similarly, controlled feeding of the precursor n-propanol is a common industrial practice. nih.gov Optimizing the n-propanol supplementation rate to 0.05 g/L/h resulted in a 45.0% higher titer compared to a batch process without supplementation. nih.gov

Physical parameters such as pH, temperature, inoculum size, and agitation speed must also be carefully controlled for both solid-state and submerged fermentations to ensure maximal growth and antibiotic production. researchgate.netrjpbcs.com

Interactive Table 4: Examples of Fermentation Process Optimization

| Parameter Optimized | Strategy / Condition | Result | Citation(s) |

|---|---|---|---|

| Carbon Source | Replacement of glucose with sugarcane bagasse | 28% higher yield (512 mg/L) | nih.govresearchgate.net |

| Nutrient Feeding | Ammonium sulfate supplementation in fed-batch culture | 43.5% yield increase (to 1125.66 mg/L) | nih.gov |

| Precursor Feeding | n-propanol supplementation at 0.05 g/L/h | 45.0% higher titer (to 1442.8 µg/mL) | nih.gov |

| Medium Components | Optimization of MgSO₄, Betaine, CuSO₄, CoCl₂ via RSM | 30% increase in yield | researchgate.net |

| Agitation | Optimization of stirring speed in bioreactor | Optimal speed of 600 rpm achieved highest concentration (231.3 mg/L) | rjpbcs.com |

Iv. Molecular Mechanism of Action and Ribosomal Interactions of Erythromycin Hydrate

Binding Site Analysis on the Bacterial Ribosome

The primary target of (-)-Erythromycin hydrate (B1144303) is the large 50S subunit of the bacterial 70S ribosome. nih.govyoutube.com Its binding site is strategically located at the entrance of the nascent peptide exit tunnel (NPET), a crucial passageway through which newly synthesized polypeptide chains emerge from the ribosome. researchgate.netpnas.org

(-)-Erythromycin hydrate binds reversibly to the 23S ribosomal RNA (rRNA) component of the 50S subunit, near the peptidyl transferase center (PTC). nih.govresearchgate.net The PTC is the active site of the ribosome, responsible for catalyzing the formation of peptide bonds between amino acids. The binding of erythromycin (B1671065) involves specific interactions with nucleotides in domain V of the 23S rRNA, most notably with adenine (B156593) 2058 (A2058) and adenine 2059 (A2059). nih.govpnas.org The desosamine (B1220255) sugar of the erythromycin molecule plays a critical role in this interaction, forming hydrogen bonds with these rRNA residues. nih.gov This binding pocket is situated deep within the PTC, at the gateway to the NPET. nih.gov

Mutations in these key rRNA nucleotides, such as the methylation of A2058, can significantly reduce the binding affinity of erythromycin, leading to antibiotic resistance. pnas.org The interaction is highly specific, and even minor alterations in the rRNA structure can impact the drug's efficacy. nih.gov

| Component | Interaction Site | Key Residues/Moieties | Significance |

|---|---|---|---|

| This compound | 50S Ribosomal Subunit | Desosamine sugar | Crucial for binding to 23S rRNA. |

| 50S Ribosomal Subunit | 23S rRNA (Domain V) | A2058, A2059 | Primary binding site within the Peptidyl Transferase Center. |

By binding at the entrance of the NPET, this compound physically constricts this tunnel. researchgate.netresearchgate.net The NPET is approximately 100 Å long and has a diameter of 10–20 Å, providing a path for the elongating polypeptide chain to exit the ribosome. pnas.org The presence of the bulky erythromycin molecule within this confined space creates a steric hindrance, effectively narrowing the passage. pnas.org This obstruction is a key element of its mechanism of action, as it directly interferes with the progression of the nascent peptide. researchgate.net The binding of erythromycin can also induce conformational changes in the ribosome, such as the rotation of nucleotide A2062, which further contributes to the occlusion of the tunnel. researchgate.net

Structural Biology of Ribosomal Complex Formation

The detailed molecular interactions between this compound and the ribosome have been elucidated through high-resolution structural studies, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM). nih.govnih.gov These studies have provided atomic-level insights into the binding site and the mechanism of action.

Crystal structures of erythromycin bound to the 70S ribosome of Thermus thermophilus have confirmed the binding site in the NPET and revealed the specific hydrogen bond interactions between the desosamine moiety of the drug and A2058 and A2059 of the 23S rRNA. nih.gov These structures also show how erythromycin's presence causes a reorientation of nucleotide A2062, contributing to the tunnel blockage. nih.gov

V. Molecular Basis of Antibiotic Resistance to Erythromycin Hydrate

Ribosomal Modification Mechanisms

Alterations within the bacterial ribosome, the site of erythromycin's action, represent a primary strategy for resistance. These modifications prevent the antibiotic from binding effectively, thereby allowing protein synthesis to continue unimpeded.

The most clinically significant mechanism of resistance to erythromycin (B1671065) is the post-transcriptional methylation of the 23S ribosomal RNA (rRNA), a component of the large 50S ribosomal subunit. asm.org This modification is catalyzed by a family of enzymes known as Erm (erythromycin ribosome methylation) methyltransferases. asm.org These enzymes specifically add one or two methyl groups to the N6 position of a particular adenine (B156593) residue, A2058 (E. coli numbering). nih.gov This dimethylation event dramatically reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, a phenotype referred to as MLSB resistance. nih.gov

The genes encoding these methyltransferases, designated as erm genes, are widespread among pathogenic bacteria. asm.org The expression of some erm genes, such as erm(B) and erm(C), can be inducible. nih.govfrontiersin.org In the absence of an inducing macrolide like erythromycin, the erm mRNA adopts a conformation that sequesters the ribosomal binding site, preventing translation of the methyltransferase. pnas.org When present at sub-inhibitory concentrations, erythromycin binds to the ribosome as it translates a short leader peptide encoded upstream of the erm gene. frontiersin.orgpnas.org This interaction causes the ribosome to stall, which in turn triggers a conformational change in the mRNA, exposing the erm ribosomal binding site and allowing for the synthesis of the Erm methyltransferase. nih.govpnas.org This leads to methylation of the 23S rRNA and subsequent high-level resistance. nih.gov

| Gene Family | Mechanism | Effect | Associated Phenotype |

|---|---|---|---|

| erm (e.g., erm(A), erm(B), erm(C)) | Catalyzes mono- or dimethylation of adenine A2058 in 23S rRNA. nih.gov | Reduces binding affinity of erythromycin to the ribosome. nih.gov | MLSB (Macrolide-Lincosamide-Streptogramin B) Resistance. nih.gov |

Mutations in specific ribosomal proteins of the large subunit, particularly L4 and L22, can also confer resistance to erythromycin. nih.govembopress.org These proteins have elongated "tentacles" that line the nascent peptide exit tunnel (NPET), the path through which newly synthesized proteins emerge from the ribosome and the binding site for erythromycin. nih.govpsu.edu

Mutations in L4 and L22, such as amino acid substitutions or deletions, can alter the conformation of the NPET. nih.gov For instance, a Lys-to-Glu mutation in L4 has been proposed to narrow the tunnel, preventing erythromycin from binding effectively. nih.gov Conversely, certain deletions in L22 may widen the tunnel, allowing the nascent peptide to bypass the bound antibiotic. nih.gov While effective in conferring resistance, these mutations often come at a fitness cost, leading to slower growth rates and defects in ribosome assembly. nih.govpsu.eduresearchgate.net This may explain why resistance due to ribosomal protein mutations is less frequently observed in clinical isolates compared to erm-mediated methylation. asm.org

| Ribosomal Protein | Location of Mutations | Proposed Resistance Mechanism | Impact on Bacterial Fitness |

|---|---|---|---|

| L4 | Extended loop or "tentacle" within the peptide exit tunnel. nih.govpsu.edu | Alters tunnel conformation, potentially narrowing it to block erythromycin binding. embopress.orgnih.gov | Reduced growth rate, impaired peptide chain elongation, and abnormal ribosome assembly. nih.govpsu.edu |

| L22 | Extended loop or globular domain near the peptide exit tunnel. nih.gov | Alters tunnel conformation, potentially widening it to allow nascent peptides to bypass the bound drug. embopress.orgnih.gov | Reduced growth rate and accumulation of ribosomal precursor molecules. nih.govresearchgate.net |

Drug Efflux Pump Systems

A major mechanism of bacterial resistance involves the active transport of antibiotics out of the cell by efflux pumps. youtube.comnih.gov These are membrane-bound protein complexes that recognize and expel a wide range of substrates, including erythromycin, thereby reducing the intracellular concentration of the drug to sub-toxic levels. wikipedia.orgmdpi.com This prevents the antibiotic from reaching its ribosomal target.

Efflux pumps are a form of active transport, requiring energy, often derived from a proton motive force or ATP hydrolysis. wikipedia.org In many bacteria, the expression of genes encoding these pumps can be induced by the presence of antibiotics. wikipedia.org Several families of efflux pumps contribute to erythromycin resistance. For example, in Streptococcus pyogenes, the mef(A) gene encodes an efflux pump that confers resistance specifically to 14- and 15-membered macrolides (M-phenotype). nih.gov In other bacteria, such as Pseudomonas aeruginosa, overexpression of efflux systems like MexJK-OprM has been linked to erythromycin resistance. dovepress.com

Interplay between Target Modification and Efflux

This interplay highlights the complexity of resistance evolution. A proficient efflux system can "mask" the fitness cost of certain ribosomal mutations, allowing them to persist in a bacterial population. embopress.orgnih.gov Studies in E. coli have demonstrated that an L22 mutation conferred reduced susceptibility to erythromycin in a strain with a functional efflux pump, but not in a pump-deficient strain. embopress.orgnih.gov Similarly, in some clinical isolates of Mycobacterium tuberculosis, the final resistance level is a combination of both efflux activity and mutations in the antibiotic's target genes. nih.gov

Vi. Supramolecular Chemistry and Complexation Studies of Erythromycin Hydrate

Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity, which allows them to form complexes with a variety of molecules. pharmaexcipients.comnih.gov The complexation of erythromycin (B1671065) with cyclodextrins, particularly β-cyclodextrin, has been a subject of scientific investigation to understand the nature of their interaction and the structure of the resulting complexes.

The interaction between erythromycin and cyclodextrins can lead to two primary types of complexes: host-guest and non-host-guest. A host-guest inclusion complex is formed when the "guest" molecule, erythromycin, is encapsulated within the hydrophobic cavity of the "host" molecule, the cyclodextrin. nih.gov

However, due to the large size of the erythromycin molecule and the limited space within the inner cavity of β-cyclodextrin, the formation of a true host-guest structure is sterically hindered. pharmaexcipients.comnih.govresearchgate.net Instead, research indicates that erythromycin and β-cyclodextrin predominantly form a non-host-guest complex, sometimes referred to as a packing complex. nih.govnih.govresearchgate.net In this arrangement, the molecules interact and are held together by intermolecular forces without the erythromycin molecule being fully included in the cyclodextrin cavity. nih.gov Some studies suggest that while the entire molecule does not enter the cavity, certain hydrophobic parts may interact with it. nih.gov The formation of non-inclusion complexes has also been noted for other macrolide antibiotics like spiramycin (B21755) when interacting with certain cyclodextrins. nih.govresearchgate.net

The formation and stabilization of erythromycin-cyclodextrin complexes are governed by several non-covalent intermolecular forces.

Van der Waals Forces: These are considered a dominant driving force in the complexation process. nih.gov They arise from the interactions between the hydrophobic portions of the erythromycin molecule and the non-polar interior of the cyclodextrin cavity. nih.govresearchgate.net

Hydrogen Bonding: The formation of hydrogen bonds between the hydroxyl groups on the exterior of the cyclodextrin and polar groups on the erythromycin molecule can contribute to the stability of the complex. nih.govresearchgate.net However, some spectroscopic analyses have shown no significant variations in chemical shifts that would typically indicate the formation of strong intermolecular hydrogen bonds within the complex. nih.gov

Hydrophobic Interactions: The tendency of hydrophobic molecules to aggregate in an aqueous environment to minimize contact with water molecules is a key driving force. nih.govresearchgate.net The encapsulation or association of the less polar erythromycin with the hydrophobic cyclodextrin cavity is an energetically favorable process. nih.gov

Release of High-Energy Water: The cyclodextrin cavity is occupied by water molecules that are in an energetically unfavorable state. The displacement of these high-energy water molecules by a guest molecule provides an entropic driving force for complexation. researchgate.net

Physiochemical data suggests that the packing complex formed between erythromycin and β-cyclodextrin is primarily driven by these collective intermolecular forces rather than a simple inclusion mechanism. nih.govnih.gov

The stoichiometry of a complex refers to the ratio in which the molecules of each component combine. For the interaction between erythromycin and cyclodextrins, determining this ratio is crucial for understanding the structure of the complex.

Several studies have investigated the stoichiometry of erythromycin-cyclodextrin complexes, with varying results depending on the specific cyclodextrin and the preparation method. While some research involving methods like kneading, co-precipitation, and freeze-drying has been based on a 1:1 molar ratio of erythromycin to β-cyclodextrin, other analyses have pointed to different stoichiometries. researchgate.netresearchgate.net For instance, one study determined a weight ratio of erythromycin to β-cyclodextrin of approximately 1:3.3 (w/w). nih.gov Another investigation predicted that three cyclodextrin molecules interact with one erythromycin molecule. nih.gov For the macrolide spiramycin, a 1:3 stoichiometric ratio with methyl-β-cyclodextrin has been reported for its non-host-guest complex. nih.govresearchgate.net The Job's plot method, a technique used in spectroscopy, is a common approach to determine the stoichiometry of such complexes in solution. scispace.com

Table 1: Reported Stoichiometric Ratios in Macrolide-Cyclodextrin Complexes

| Macrolide | Cyclodextrin Derivative | Reported Stoichiometric Ratio (Drug:CD) | Method/Observation |

| (-)-Erythromycin | β-cyclodextrin | 1:1 (molar) | Assumed for synthesis by kneading, co-precipitation, and freeze-drying. researchgate.netresearchgate.net |

| (-)-Erythromycin | β-cyclodextrin | 1:3 (molecular) | Prediction based on chemical shift data. nih.gov |

| (-)-Erythromycin | β-cyclodextrin | ~1:3.3 (w/w) | Quantification by UV-Vis spectrophotometry. nih.gov |

| Spiramycin | Methyl-β-cyclodextrin | 1:3 | Job's plot and FT-IR measurements. nih.govresearchgate.net |

A variety of analytical techniques are employed to confirm the formation of erythromycin-cyclodextrin complexes and to elucidate their three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying these complexes in solution. Changes in the chemical shifts of protons in both erythromycin and cyclodextrin upon interaction can indicate complex formation. nih.gov Specifically, 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide direct evidence of spatial proximity between protons of the host and guest molecules, confirming inclusion or close interaction. dtu.dkresearchgate.netnih.gov In the case of the erythromycin-β-cyclodextrin complex, the absence of significant chemical shifts for the protons inside the cyclodextrin cavity (H3 and H5) and for most of the erythromycin protons suggests a lack of deep inclusion, supporting the non-host-guest complex model. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can detect changes in the vibrational frequencies of functional groups, which can indicate the formation of a complex. researchgate.net

X-ray Diffractometry (XRD): XRD is used to analyze the solid-state structure of the complexes. The formation of a new crystalline phase with a diffraction pattern different from the individual components confirms the creation of a complex. researchgate.netonlinepharmacytech.info

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material. Changes in melting points or other thermal events can indicate the formation of an inclusion complex. researchgate.net

Table 2: Analytical Techniques for Characterization of Erythromycin-Cyclodextrin Complexes

| Technique | Information Provided | Findings for Erythromycin-β-cyclodextrin |

| NMR Spectroscopy (¹H, ¹³C, 2D ROESY) | Confirms complex formation, mode of interaction (inclusion vs. non-inclusion), and geometry in solution. dtu.dknih.gov | Chemical shift changes at the edge of the erythromycin molecule; no significant shifts for protons inside the cyclodextrin cavity, indicating a non-host-guest packing complex. nih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Detects changes in vibrational bands of functional groups, suggesting interaction. | Results confirm the formation of inclusion compounds. researchgate.net |

| X-ray Diffractometry (XRD) | Provides information on the crystalline structure of the solid complex. | Appearance of new crystalline peaks reveals the formation of a new complex with a different crystal lattice. nih.govresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Analyzes thermal properties like melting points to confirm new solid phase formation. | Results confirm the formation of inclusion compounds. researchgate.net |

Vii. Degradation Pathways and Chemical Stability of Erythromycin Hydrate

Mechanistic Studies of Degradation

The degradation of erythromycin (B1671065) is primarily influenced by pH. nih.govnih.gov It undergoes complex intramolecular reactions, leading to a loss of antibacterial activity.

The rate of degradation of erythromycin is highly dependent on the pH of the solution. nih.gov Both acid- and base-catalyzed degradation pathways have been studied, revealing complex kinetics.

In acidic environments, which are relevant to its passage through the stomach, erythromycin undergoes rapid inactivation. acs.orgnih.gov A detailed kinetic study utilizing nuclear magnetic resonance (NMR) has provided significant insights into this process. Contrary to a long-held belief that anhydroerythromycin A is the final degradation product, this research suggests that both erythromycin A enol ether and anhydroerythromycin A are in equilibrium with the parent erythromycin A. acs.orgnih.gov The actual rate-determining step in the degradation pathway under acidic conditions is the slow loss of the cladinose (B132029) sugar from the erythromycin molecule. acs.orgnih.gov

Under weakly alkaline conditions (pH 7.0-9.0), the degradation also proceeds, but through a different mechanism. The hydrolysis of the lactone ring in the erythromycin structure is catalyzed by hydroxide (B78521) ions and follows pseudo-first-order kinetics. nih.gov This is followed by a translactonization reaction and internal dehydration. nih.gov The rate of degradation is also influenced by the presence and concentration of buffer salts. nih.gov

The table below summarizes the key kinetic findings for erythromycin degradation under different pH conditions.

| Condition | Key Kinetic Observations | Primary Reaction | Reference |

| Acidic (pH 3.5-5.5) | Equilibrium between Erythromycin A, Erythromycin A enol ether, and Anhydroerythromycin A. The rate-limiting step is the slow cleavage of the cladinose sugar. | Intramolecular cyclization and dehydration. | acs.orgnih.gov |

| Weakly Alkaline (pH 7.0-9.0) | Follows pseudo-first-order kinetics. The rate is catalyzed by hydroxide ions. | Hydrolysis of the lactonyl ester bond. | nih.gov |

The instability of erythromycin leads to the formation of several biologically inactive degradation products. The specific products formed are dependent on the degradation conditions, particularly the pH.

Under acidic conditions, the primary degradation pathway involves an intramolecular cyclization. The hydroxyl group at C-6 and the ketone at C-9 react, followed by dehydration, to form anhydroerythromycin A , a spiroketal derivative which is inactive. acs.orgnih.govresearchgate.netyoutube.com Another significant degradation product formed in acidic media is erythromycin A enol ether . nih.govacs.orgnih.gov Further degradation can lead to products such as 5-O-desosaminyl-8,9;10,11-dianhydroerythronolide A-9,12-hemiketal and the spiroketal erythralosamine (also known as 5-O-desosaminyl-10,11-anhydroerythronolide A-6,9;9,12-spiroketal). researchgate.net

In weakly alkaline solutions, the hydrolysis of the lactone ring leads to the formation of pseudoerythromycin A enol ether through translactonization and dehydration. nih.gov

Advanced oxidation processes, such as ozonation, can also degrade erythromycin, yielding a different set of products. These include de-methylated erythromycin and other oxidized fragments resulting from radical attacks. researchgate.net

The table below lists the major degradation products of erythromycin and the conditions under which they are formed.

| Degradation Product | Formation Condition | Reference |

| Anhydroerythromycin A | Acidic | acs.orgnih.govresearchgate.netyoutube.com |

| Erythromycin A enol ether | Acidic | nih.govacs.orgnih.gov |

| 5-O-desosaminyl-8,9;10,11-dianhydroerythronolide A-9,12-hemiketal | Acidic | researchgate.net |

| Erythralosamine | Acidic | researchgate.net |

| Pseudoerythromycin A enol ether | Weakly Alkaline | nih.gov |

| De-methylated Erythromycin | Ozonation | researchgate.net |

Chemical Stabilization Strategies

Given the significant instability of erythromycin, various strategies have been developed to enhance its chemical stability, thereby improving its bioavailability and therapeutic effectiveness.

One of the most successful approaches has been the development of semi-synthetic derivatives. Analogs such as clarithromycin and azithromycin were designed to be more stable in acidic conditions. nih.gov For instance, in clarithromycin, the methylation of the hydroxyl group at the C-6 position prevents the intramolecular ketalization reaction that initiates degradation in erythromycin. youtube.com

Another common strategy is the formation of acid-stable salts and esters. researchgate.net Esters like erythromycin ethylsuccinate and salts like erythromycin stearate are more resistant to the acidic environment of the stomach. researchgate.netyoutube.com These ester forms are often used in pediatric formulations to mask the bitter taste of the drug as well. youtube.com

More recent approaches involve chemical modification and advanced formulation techniques. Covalently attaching a molecule like adamantane-1-carbohydrazide to erythromycin through a pH-sensitive hydrazone bond has been shown to improve its stability in acidic environments. nih.gov The bond is designed to cleave and release the active drug in the slightly acidic conditions of an infection site. nih.gov

The use of formulation excipients can also play a role in stabilization. Studies have investigated the use of co-solvents, such as dimethyl isosorbide , which can significantly influence stability depending on the pH. nih.gov Furthermore, encapsulating erythromycin within delivery systems like solid lipid nanoparticles can protect the drug from degradation and enhance its stability. sciencetechindonesia.com

The table below outlines various strategies employed to stabilize erythromycin.

| Stabilization Strategy | Mechanism | Examples | Reference |

| Semi-synthetic Analogs | Modification of the erythronolide ring to block degradation pathways. | Clarithromycin, Azithromycin | nih.govyoutube.com |

| Salt and Ester Formation | Creation of more acid-stable forms of the drug. | Erythromycin ethylsuccinate, Erythromycin stearate | researchgate.netyoutube.com |

| Chemical Conjugation | Attachment of a protective group via a pH-sensitive linker. | Adamantane-1-carbohydrazide conjugate | nih.gov |

| Formulation with Co-solvents | Altering the solvent environment to reduce degradation rates. | Use of Dimethyl isosorbide | nih.gov |

| Nanoparticle Encapsulation | Physical protection of the drug molecule from the environment. | Solid lipid nanoparticles | sciencetechindonesia.com |

Viii. Advanced Analytical Methodologies for Erythromycin Hydrate Research

Chromatographic Techniques for Separation and Characterization

Chromatographic methods are indispensable for the qualitative and quantitative analysis of (-)-Erythromycin hydrate (B1144303), ensuring its purity, stability, and efficacy.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the impurity profiling of (-)-Erythromycin hydrate. Given that erythromycin (B1671065) is a product of biosynthesis, it naturally contains several related substances, including Erythromycin B, Erythromycin C, and other biosynthetic impurities. lcms.cz HPLC methods are developed to be stability-indicating, meaning they can separate the API from its degradation products and process-related impurities. nih.govnih.gov

A common approach involves reversed-phase HPLC, often utilizing C18 columns. tandfonline.comnih.gov Due to the basic nature of erythromycin, these assays are typically performed at a high pH to ensure good peak shape and resolution. nih.gov For instance, a mobile phase consisting of acetonitrile (B52724), methanol, 0.2 M ammonium (B1175870) acetate, and water at a pH of 7.0 has been successfully used. nih.govnih.gov The detection is commonly carried out using ultraviolet (UV) detectors at wavelengths around 205-215 nm. nih.govresearchgate.net

The complexity of erythromycin formulations, such as enteric-coated tablets, can introduce interferences from polymeric coating materials. nih.gov To address this, sample preparation techniques like the use of molecular weight centrifuge filters have been developed. nih.gov The robustness and reproducibility of HPLC methods are critical for quality control, with parameters like limit of detection (LOD) and limit of quantification (LOQ) being rigorously established. researchgate.netmagtechjournal.com

Table 1: Representative HPLC Methods for this compound Analysis

| Parameter | Method 1 nih.gov | Method 2 nih.gov | Method 3 researchgate.net |

| Column | Reversed-phase | C18 Polymeric | Agilent Zorbax Extend-C18 / Waters XTerra® RP18 |

| Mobile Phase | Acetonitrile-methanol-0.2 M ammonium acetate-water (45:10:10:35) | 0.02 M potassium phosphate (B84403) dibasic buffer (pH 9): acetonitrile (60:40) | Water-0.01 mol·L⁻¹ dibasic sodium phosphate buffer (pH 10.3)-acetonitrile (composition varies for content vs. related substances) |

| Flow Rate | Not specified | 1 mL/min | 1.0 mL/min |

| Detection | Not specified | UV at 205 nm | UV at 210 nm |

| Temperature | 70°C | Not specified | ~50°C |

This table is for illustrative purposes and summarizes key parameters from different published methods. Specific conditions may vary.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and characterizing metabolites and degradation products of this compound. nih.govnih.gov This method offers high sensitivity and selectivity, allowing for the detection of trace-level compounds in complex matrices. nih.govresearchgate.net

Forced degradation studies, where erythromycin is subjected to stress conditions like acid, base, and oxidation, are performed to generate potential degradation products. lcms.cznih.gov LC-MS is then used to identify these newly formed impurities. lcms.cznih.gov The molecular mass information provided by the mass spectrometer is crucial for the putative identification of these compounds, especially when reference standards are unavailable. lcms.cz

High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) MS, provides highly accurate mass measurements, enabling the determination of the elemental composition of unknown metabolites and degradants. nih.govijpras.com For instance, LC/ESI-HR-MS has been used to identify N-desmethyl-erythromycin A as a metabolite of erythromycin in chicken liver microsomes. nih.gov The fragmentation patterns obtained from MS/MS experiments provide structural information that aids in the definitive identification of these related substances. asianpubs.orgresearchgate.net

Table 2: Identified Metabolites and Degradation Products of Erythromycin using LC-MS

| Compound | Identification Method | Study Context | Reference |

| N-desmethyl-erythromycin A | LC/ESI-HR-MS | Metabolite in chicken liver microsomes | nih.gov |

| Anhydroerythromycin A | LC-MS | Degradation product | asianpubs.org |

| Erythromycin A enol ether | LC-MS | Degradation product | asianpubs.org |

| Oxidized and benzoylated erythromycin | LC-MS | Degradation in a topical gel with benzoyl peroxide | nih.gov |

This table provides examples of identified compounds and is not an exhaustive list.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and higher sensitivity. nih.govwiley.com These benefits are attributed to the use of columns with smaller particle sizes (typically sub-2 µm). nih.gov

In the context of this compound analysis, UHPLC can be coupled with mass spectrometry (UHPLC-MS/MS) to enhance the speed and efficiency of identifying and quantifying the drug, its metabolites, and impurities. nih.govnih.gov This is particularly advantageous in high-throughput settings, such as in the analysis of a large number of samples for quality control or in pharmacokinetic studies. nih.gov The reduced solvent consumption associated with UHPLC also aligns with the principles of green chemistry, making it a more environmentally friendly analytical approach. nih.gov For instance, a UHPLC-QDa method was used to characterize major degradants of erythromycin formed under stress conditions. nih.gov

Advanced X-ray Diffraction Methodologies

X-ray diffraction techniques are fundamental in the solid-state characterization of this compound, providing insights into its crystal structure, polymorphism, and hydration/dehydration behavior.

Ab initio powder X-ray diffraction (PXRD) is a powerful technique for determining the crystal structure of a material directly from its powder diffraction pattern, without the need for a single crystal. acs.orgias.ac.in This is particularly valuable for pharmaceutical compounds like erythromycin, where obtaining single crystals of suitable size and quality can be challenging. ias.ac.in

The process involves collecting high-quality PXRD data, followed by indexing the pattern to determine the unit cell parameters. ias.ac.in The crystal structure is then solved using direct methods or real-space methods, followed by refinement using the Rietveld method. acs.orgfigshare.com This approach has been successfully applied to determine the crystal structures of anhydrous forms of erythromycin A (Form I and Form II). acs.orgresearchgate.net The detailed structural information obtained from these studies is crucial for understanding the physicochemical properties of the different solid forms.

Variable-temperature X-ray powder diffraction (VT-XRPD) is an essential tool for studying the solid-state transformations of this compound as a function of temperature. researchgate.net By collecting PXRD patterns at different temperatures, it is possible to monitor changes in the crystal structure, such as those occurring during dehydration. researchgate.net

For example, VT-XRPD studies have shown that the stable dihydrate form of erythromycin A loses water upon heating to form an anhydrous phase (Form I). acs.orgresearchgate.net Further heating leads to a polymorphic transformation to another anhydrous phase (Form II) via an amorphous state. acs.orgresearchgate.net These studies provide critical information about the thermal stability and desolvation behavior of the hydrate, which is vital for formulation development and ensuring the stability of the final drug product. The combination of VT-XRPD with thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provides a comprehensive understanding of these transformations. researchgate.net

Solid-State Nuclear Magnetic Resonance (ssNMR) for Polymorph and Hydrate Distinction

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the local molecular environment in solid materials. It is particularly adept at distinguishing between different polymorphic and hydrated forms of a drug substance by probing the subtle variations in the chemical environments of atomic nuclei.

Cross-polarization magic-angle spinning (CP/MAS) 13C ssNMR is highly sensitive to the local structural environment of carbon atoms within the (-)-Erythromycin molecule. Studies have demonstrated that changes in the hydration state of erythromycin A dihydrate can be effectively monitored using this technique. nih.gov When the dihydrate form is subjected to low relative humidity, it loses water molecules. nih.gov While X-ray powder diffraction (XRPD) patterns may indicate that the crystal lattice remains largely intact, the 13C ssNMR spectrum reveals significant alterations. nih.govdrugbank.com

The loss of water molecules directly impacts the local chemical environment, resulting in dramatic changes in the solid-state 13C NMR spectrum. nih.govdrugbank.com Specifically, the resonances in the spectrum of the dehydrated form become significantly broadened compared to the sharp peaks observed for the crystalline dihydrate. sci-hub.st This broadening is attributed to a distribution of different chemical environments within the solid, indicating a less ordered state at the molecular level. sci-hub.st The solid-state 13C NMR spectra of erythromycin A and B dihydrate forms are very similar, with observable differences primarily in the chemical shifts of the methyl group resonances. sci-hub.st

Detailed analysis of the 13C ssNMR spectra allows for the differentiation between the fully hydrated dihydrate and the dehydrated-dihydrate form. sci-hub.st The chemical shifts of specific carbon atoms are influenced by the presence or absence of water molecules in their vicinity. sci-hub.st

Table 1: Comparative 13C ssNMR Chemical Shifts (ppm) for Erythromycin A Forms

| Carbon Position | Erythromycin A Dihydrate sci-hub.st | Erythromycin A Dehydrated-Dihydrate sci-hub.st |

|---|---|---|

| C=O | 177.8 | 176.8 |

| C-O (anomeric) | 103.7 | 103.8 |

| C-O (anomeric) | 98.0 | 97.5 |

| CH-O | 85.6, 82.5, 78.8, 75.7, 73.8, 71.2, 67.9, 65.9 | 84.8, 82.2, 80.4, 78.9, 75.7, 73.9, 71.2, 68.7, 65.6 |

| N(CH3)2 | 49.2 | 49.4 |

| CH3 | 26.8, 22.3, 20.7, 16.5, 14.6, 12.9, 9.9 | 23.8, 22.1, 20.6, 17.1, 16.1, 13.2, 10.4 |

Data sourced from J Pharm Sci. 1997 Nov;86(11):1239-44. sci-hub.st